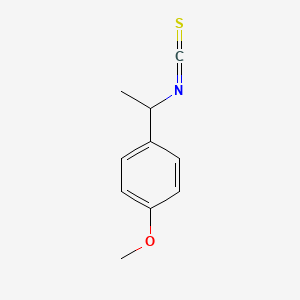
(4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone is a complex organic compound with the molecular formula C18H28N4O2 and a molecular weight of 332.45 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a piperazine ring, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone typically involves the reaction of 4-amino-3-methoxybenzoyl chloride with 4-(4-methylpiperazin-1-yl)piperidine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
(4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of (4-Hydroxy-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone.
Reduction: Formation of (4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, (4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used as a ligand in receptor binding studies. Its piperazine ring is known to interact with various biological targets, making it useful in the study of receptor-ligand interactions.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure is similar to that of certain drug molecules, making it a candidate for drug development and testing.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and coatings.
作用机制
The mechanism of action of (4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The piperazine ring is known to bind to various receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s biological effects .
相似化合物的比较
Similar Compounds
(4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone: Similar structure with an ethoxy group instead of a methoxy group.
(4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanol: Similar structure with a hydroxyl group instead of a carbonyl group.
Uniqueness
The uniqueness of (4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its methoxy group provides additional sites for chemical modification, making it a versatile compound in various applications.
属性
分子式 |
C18H28N4O2 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
(4-amino-3-methoxyphenyl)-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H28N4O2/c1-20-9-11-21(12-10-20)15-5-7-22(8-6-15)18(23)14-3-4-16(19)17(13-14)24-2/h3-4,13,15H,5-12,19H2,1-2H3 |
InChI 键 |
FQIPRWUQUGZEON-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,phenylmethyl ester](/img/structure/B12094917.png)

![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)
![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)


![4-Bromo-6-isopropyldibenzo[b,d]furan](/img/structure/B12094947.png)

![Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)](/img/structure/B12094956.png)
![Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)-](/img/structure/B12094967.png)
